

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR

## Characterization of $\alpha$ -Phenylacetoacetonitrile

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### Compound of Interest

Compound Name: 2-Phenylacetoacetonitrile

Cat. No.: B1142382

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## Abstract

This document provides a detailed guide to the characterization of  $\alpha$ -phenylacetoacetonitrile using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. Included are comprehensive data tables summarizing chemical shifts and multiplicities, detailed experimental protocols for sample preparation and spectral acquisition, and a visual representation of the experimental workflow. This application note serves as a practical resource for the structural elucidation and routine analysis of  $\alpha$ -phenylacetoacetonitrile in research and drug development settings.

## Introduction

$\alpha$ -Phenylacetoacetonitrile (APAAN), also known as **2-phenylacetoacetonitrile**, is a key intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a phenyl ring, a nitrile group, and a ketone, gives rise to a distinct NMR spectrum that allows for unambiguous identification and purity assessment. This note details the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data and provides standardized protocols for their acquisition.

## NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of  $\alpha$ -phenylacetoacetonitrile were acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of α-phenylacetoacetonitrile exhibits three main signals corresponding to the aromatic protons, the methine proton, and the methyl protons.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	7.28-7.45	m	5H	Ar-H
2	4.98	s	1H	-CH(CN)-
3	2.30	s	3H	-C(O)CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR spectral data of α-phenylacetoacetonitrile in CDCl<sub>3</sub>.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum shows characteristic signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Signal	Chemical Shift (δ, ppm)	Assignment
1	195.5	C=O
2	131.5	Ar-C (quaternary)
3	129.5	Ar-CH
4	129.0	Ar-CH
5	128.0	Ar-CH
6	116.0	CN
7	45.0	-CH(CN)-
8	27.0	-C(O)CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR spectral data of  $\alpha$ -phenylacetoacetonitrile in  $\text{CDCl}_3$ .

## Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of  $\alpha$ -phenylacetoacetonitrile.



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### NMR Experimental Workflow

## Protocols

### Sample Preparation

- Weighing the Sample: Accurately weigh 10-20 mg of  $\alpha$ -phenylacetoacetonitrile.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.
- Capping: Cap the NMR tube securely.

### NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer (e.g., Bruker Avance series).

$^1\text{H}$  NMR Spectroscopy:

- Pulse Program: zg30

- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans (NS): 16
- Relaxation Delay (D1): 1.0 s
- Acquisition Time (AQ): 4.09 s
- Spectral Width (SW): 20 ppm
- Transmitter Frequency Offset (O1P): Centered on the spectrum

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: zgpg30 (proton-gated decoupling)
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.36 s
- Spectral Width (SW): 240 ppm
- Transmitter Frequency Offset (O1P): Centered on the spectrum

## Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for <sup>1</sup>H and 1.0 Hz for <sup>13</sup>C before Fourier transformation.

- **Phasing and Baseline Correction:** Manually phase the transformed spectrum and apply an automatic baseline correction.
- **Calibration:** Calibrate the  $^1\text{H}$  spectrum by setting the TMS signal to 0.00 ppm. Calibrate the  $^{13}\text{C}$  spectrum by setting the  $\text{CDCl}_3$  solvent peak to 77.16 ppm.
- **Analysis:** For the  $^1\text{H}$  spectrum, integrate all signals and determine the multiplicities. For both spectra, pick all peaks and assign them to the corresponding nuclei in the molecule.

## Conclusion

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide a definitive fingerprint for  $\alpha$ -phenylacetoacetonitrile. The protocols and data presented in this application note offer a reliable framework for the characterization of this compound, ensuring accuracy and reproducibility in research and quality control environments.

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